In-Depth Technical Guide to Chlorbromuron: Chemical Structure and Properties
In-Depth Technical Guide to Chlorbromuron: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorbromuron, a substituted urea (B33335) herbicide, has been utilized for the selective pre- and post-emergence control of annual grasses and broad-leaved weeds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, toxicological profile, environmental fate, and mode of action. Detailed data is presented in structured tables for ease of comparison, and a representative experimental protocol for its analysis in soil is provided. Furthermore, a visualization of its herbicidal mode of action is included to facilitate a deeper understanding of its biochemical mechanism.
Chemical Structure and Identifiers
Chlorbromuron is chemically known as 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea.[1] Its structure is characterized by a phenylurea backbone with bromine and chlorine substitutions on the phenyl ring.
| Identifier | Value |
| IUPAC Name | 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea[1] |
| CAS Number | 13360-45-7[1][2] |
| Molecular Formula | C₉H₁₀BrClN₂O₂[1][2][3] |
| Molecular Weight | 293.54 g/mol [1][3] |
| Canonical SMILES | CN(C(=O)NC1=CC(=C(C=C1)Br)Cl)OC[3] |
| InChI Key | NLYNUTMZTCLNOO-UHFFFAOYSA-N[3] |
Physicochemical Properties
Chlorbromuron is a colorless or white crystalline solid with a mild odor.[2] It is relatively stable under normal environmental conditions. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Melting Point | 95-97 °C | [2] |
| Water Solubility | 35 mg/L (at 20 °C) | [2] |
| Solubility in Organic Solvents (g/kg at 20 °C) | ||
| Acetone | 460 | [2] |
| Dichloromethane | 170 | [2] |
| Hexane (B92381) | 89 | [2] |
| Benzene | 72 | [2] |
| Isopropanol | 12 | [2] |
| Vapor Pressure | 4 x 10⁻⁷ mmHg (at 20 °C) | [2] |
| Density | 1.68 g/cm³ (at 20 °C) | [2][3] |
| Log P (Octanol-Water Partition Coefficient) | 3.09 | [2] |
Toxicological Profile
Chlorbromuron exhibits low to moderate toxicity in mammals. The primary route of exposure in occupational settings is likely dermal and inhalation.
Acute Toxicity
| Species | Route | Value |
| Rabbit | Dermal | LD₅₀ > 10,000 mg/kg[3] |
| Rat | Inhalation | LC₅₀ > 1,050 mg/m³ (6h)[2][3] |
Chronic Toxicity and Other Effects
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90-Day Feeding Studies: The 'no effect' level in male rats and dogs was found to be greater than 316 mg/kg of diet.[3]
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Irritation: It is not a primary skin irritant in rabbits.[3]
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Methemoglobinemia: Like other urea-derived herbicides, chlorbromuron may induce methemoglobinemia, a condition where the level of methemoglobin in the blood is elevated.[2][3]
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Genotoxicity: Chlorbromuron has been shown to induce chromosome aberrations in barley.[3]
Ecotoxicity
Chlorbromuron is considered moderately toxic to aquatic organisms. It is slightly toxic to fish.[3]
Environmental Fate and Behavior
The environmental persistence and mobility of chlorbromuron are key factors in its potential environmental impact.
Soil
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Persistence: Chlorbromuron is moderately persistent in soil, with a reported half-life of approximately 45 to 66 days in field and greenhouse studies.[3] Its persistence can be influenced by soil type, organic matter content, microbial activity, and climatic conditions.
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Mobility: It has slight to moderate mobility in soil.[3]
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Degradation: The primary degradation pathway in soil is microbial degradation, leading to the formation of 4-bromo-3-chloroaniline.[3]
Water
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Stability: Chlorbromuron is stable in water over a wide range of pH values.[3]
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Photodegradation: It can undergo photodegradation in aqueous systems, a process that can be accelerated by the presence of substances like TiO₂.[4]
Air
Due to its low vapor pressure, volatilization from soil and water surfaces is not a significant dissipation pathway.[3] In the atmosphere, vapor-phase chlorbromuron is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[3]
Bioaccumulation
Chlorbromuron has a moderate potential for bioaccumulation, with an estimated bioconcentration factor (BCF) of 130.[3]
Mode of Action
The primary herbicidal action of chlorbromuron is the inhibition of photosynthesis.
Caption: Herbicidal mode of action of Chlorbromuron in plant chloroplasts.
Chlorbromuron inhibits the Hill reaction in photosystem II (PSII) of the photosynthetic electron transport chain.[3] It binds to the D1 protein of the PSII complex, thereby blocking the binding of plastoquinone. This interruption of electron flow prevents the formation of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and subsequent plant growth, ultimately leading to plant death.[3]
Experimental Protocol: Determination of Chlorbromuron in Soil by Gas Chromatography
This protocol describes a method for the extraction and quantification of chlorbromuron residues in soil samples using gas chromatography with an electron capture detector (GC-ECD).
Materials and Reagents
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Chlorbromuron analytical standard
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Methanol (B129727), pesticide residue grade
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Hexane, pesticide residue grade
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Anhydrous sodium sulfate (B86663)
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Soil samples
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Centrifuge bottles (200 mL)
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Mechanical shaker
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Rotary evaporator
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Gas chromatograph equipped with an electron capture detector (GC-ECD)
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Chromatographic column (e.g., 3% OV-210 on a suitable support)
Sample Preparation and Extraction
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Weigh 10 g of the soil sample into a 200 mL centrifuge bottle.
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Add 100 mL of methanol to the bottle.
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Stopper the bottle and shake mechanically for 1 hour.
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Filter the supernatant through a fluted filter paper.
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Take a 10 mL aliquot of the methanol extract and evaporate to near dryness using a rotary evaporator.
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Dissolve the residue in a known volume of hexane.
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Pass the hexane extract through a short column of anhydrous sodium sulfate to remove any residual water.
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Adjust the final volume of the hexane extract as needed for GC analysis.
Gas Chromatographic Analysis
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GC Conditions:
-
Column: 3% OV-210
-
Injector Temperature: 250 °C
-
Column Temperature: 200 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Nitrogen at a flow rate of 30 mL/min
-
-
Injection: Inject a 5 µL aliquot of the hexane extract into the GC-ECD system.
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Quantification: Compare the peak height or area of chlorbromuron in the sample extract to that of a known concentration of a chlorbromuron standard.
Caption: Workflow for the analysis of Chlorbromuron in soil samples.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and properties of chlorbromuron. The data presented, including its physicochemical characteristics, toxicological profile, and environmental fate, offer valuable information for researchers, scientists, and professionals in drug development and environmental science. The outlined mode of action and experimental protocol provide a practical framework for further investigation and analysis of this compound. It is important to note that while substantial data exists, some knowledge gaps, particularly in human health and ecotoxicity, remain.
